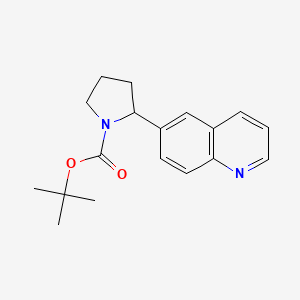

tert-Butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

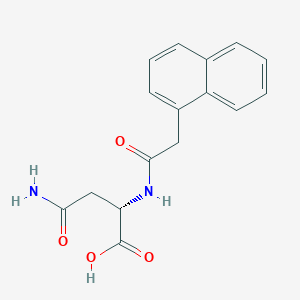

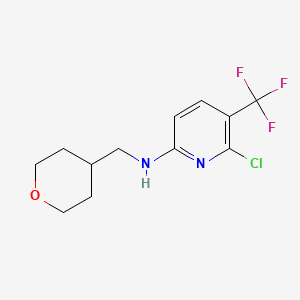

tert-ブチル 2-(キノリン-6-イル)ピロリジン-1-カルボン酸エステルは、分子量が298.4 g/molでCAS番号が1355225-80-7である化学化合物です 。この化合物は、キノリン環がピロリジン環に結合した独自の構造が特徴で、さまざまな研究開発用途に適した汎用性の高い分子です。

合成法

tert-ブチル 2-(キノリン-6-イル)ピロリジン-1-カルボン酸エステルの合成は、通常、特定の条件下でキノリン誘導体とピロリジン誘導体を反応させることを含みます。一般的な方法の1つは、tert-ブチル基を導入するためにtert-ブチルクロロホルメートを反応剤として使用する方法です。反応は通常、ジクロロメタンなどの有機溶媒中で、トリエチルアミンなどの塩基の存在下で行われます 。反応条件は、多くの場合、生成物の収率と純度を高く保つために、温度を制御し、不活性雰囲気下で行う必要があります。

準備方法

The synthesis of tert-Butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate typically involves the reaction of quinoline derivatives with pyrrolidine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions often require controlled temperatures and inert atmosphere to ensure high yield and purity of the product.

化学反応の分析

tert-ブチル 2-(キノリン-6-イル)ピロリジン-1-カルボン酸エステルは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: 求核置換反応が起こり、tert-ブチル基は、ハロゲン化アルキルやアシルクロリドなどの試薬を使用して他の官能基に置き換えることができます.

科学研究での用途

tert-ブチル 2-(キノリン-6-イル)ピロリジン-1-カルボン酸エステルは、科学研究で幅広い用途があります。

化学: これは、より複雑な分子の合成におけるビルディングブロックとして使用され、特に医薬品や農薬の開発で使用されます。

生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性について研究されています.

医学: さまざまな疾患の治療剤としての可能性を探る研究が進行中です。

科学的研究の応用

tert-Butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

作用機序

tert-ブチル 2-(キノリン-6-イル)ピロリジン-1-カルボン酸エステルの作用機序は、特定の分子標的や経路との相互作用を伴います。化合物のキノリン環は、酵素や受容体と相互作用することが知られており、その活性を阻害する可能性があります。この相互作用は、抗菌作用や抗がん作用などのさまざまな生物学的効果をもたらす可能性があります .

類似化合物との比較

tert-ブチル 2-(キノリン-6-イル)ピロリジン-1-カルボン酸エステルは、次のような他の類似化合物と比較することができます。

tert-ブチル 4-[(E)-ブト-1-エン-3-イン-1-イル]-3-{[tert-ブチル(ジメチル)シリル]オキシ}-1H-インドール-1-カルボン酸エステル: この化合物は、tert-ブチル基も含有し、生物活性天然物の合成に使用されます.

2-キノリン-6-イル-ピロリジン-1-カルボン酸 tert-ブチルエステル: この化合物は、類似の構造を共有し、さまざまな化学的および生物学的調査で使用されます.

tert-ブチル 2-(キノリン-6-イル)ピロリジン-1-カルボン酸エステルの独自性は、キノリン環とピロリジン環の特定の組み合わせにあり、その組み合わせにより独特の化学的および生物学的特性が与えられています。

特性

IUPAC Name |

tert-butyl 2-quinolin-6-ylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-5-7-16(20)14-8-9-15-13(12-14)6-4-10-19-15/h4,6,8-10,12,16H,5,7,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWGWYHSUOHGAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC3=C(C=C2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxabicyclo[3.2.1]octan-3-ol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8-[(1E,3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (1R,5R,6S,8R)-](/img/structure/B11833742.png)

![4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11833749.png)

![S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-ethoxyoxan-2-yl]methyl] ethanethioate](/img/structure/B11833767.png)